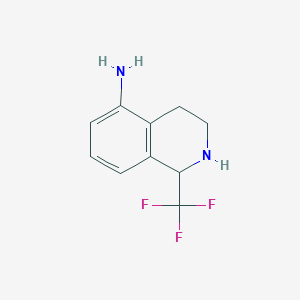

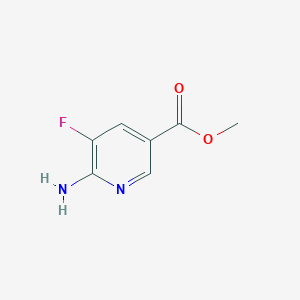

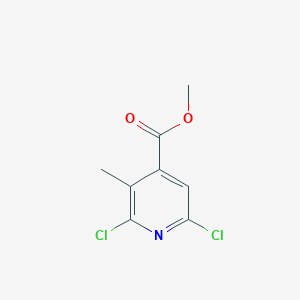

![molecular formula C13H17Cl2NO B3046621 [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol CAS No. 1261235-70-4](/img/structure/B3046621.png)

[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol

Descripción general

Descripción

“[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol” is a chemical compound with the IUPAC name 1-(3,4-dichlorobenzyl)piperidine . It has a molecular weight of 244.16 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 244.16 . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is synthesized through various chemical reactions, including condensation and substitution processes. These synthesis methods involve the use of different solvents and bases, highlighting the compound's versatility in chemical synthesis. For instance, similar compounds have been synthesized by condensation reactions involving piperidin-yl-methanols and sulfonyl chlorides in solvents like methylene dichloride, with triethylamine as the base. The synthesized compounds are characterized using spectroscopic techniques and confirmed through X-ray crystallography, which reveals their molecular structures and confirms the presence of the piperidine ring in a chair conformation (Benakaprasad et al., 2007), (Prasad et al., 2008).

Structural Studies

The detailed structural studies of compounds similar to this compound provide insights into their molecular geometry, which is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies have been used to analyze the molecular structure, revealing that such compounds often exhibit distorted tetrahedral geometry around sulfur atoms and form various types of molecular interactions, including hydrogen bonds and π-π interactions. These structural features can influence the compound's reactivity and its interactions with other molecules (Karthik et al., 2021).

Theoretical Calculations and Chemical Properties

Theoretical calculations, such as density functional theory (DFT), are employed to optimize the structural coordinates of similar compounds, providing valuable insights into their electronic structures. The HOMO-LUMO energy gap and other electronic parameters obtained from these calculations help predict the molecule's reactivity and stability. Additionally, molecular electrostatic potential maps identify the reactive sites on the molecular surface, which is crucial for understanding the compound's interactions with other molecules. These theoretical insights are supported by experimental findings, such as thermal stability assessments using thermogravimetric analysis, which reveals the compound's stability over a wide temperature range (Karthik et al., 2021).

Safety and Hazards

The safety information for “[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures, such as 2,5-dichloro-1,4-benzenediol, have been shown to affect pathways like the wnt signaling pathway, cell adhesion molecules, actin cytoskeleton regulation, purine metabolism, aminoacyl-trna biosynthesis, and arginine and proline metabolism .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might also have cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol. For instance, exposure to tris(1,3-dichloro-2-propyl) phosphate, a structurally similar compound, has been shown to affect growth and reproduction of Tetrahymena thermophila by targeting the ribosome . This suggests that environmental factors could similarly influence the action of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.

Propiedades

IUPAC Name |

[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAILLXPFQMCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212374 | |

| Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-70-4 | |

| Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

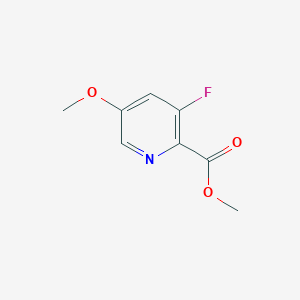

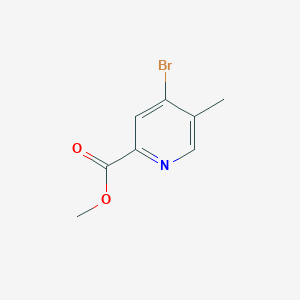

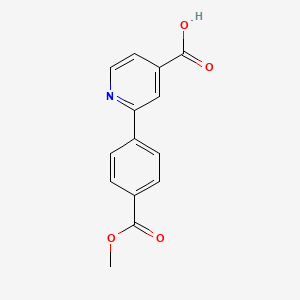

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid](/img/structure/B3046547.png)

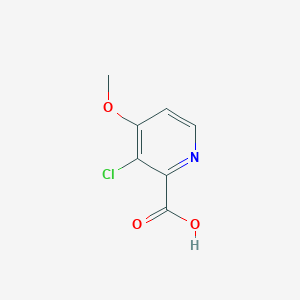

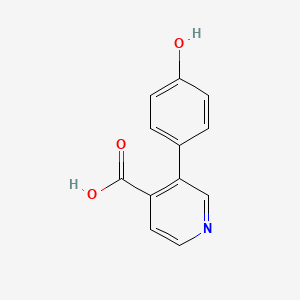

![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)

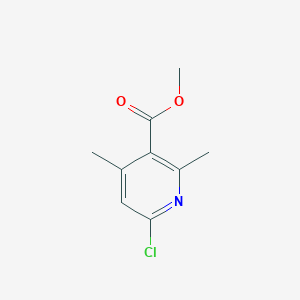

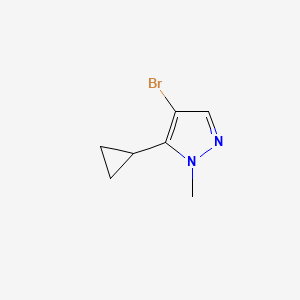

![N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B3046556.png)